

In-Depth Technical Guide: Dadahol A (CAS Number 405281-76-7)

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Compound of Interest

Compound Name: Dadahol A

Cat. No.: B565587

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Abstract

Dadahol A, a lignan compound with the CAS number 405281-76-7, has emerged as a molecule of interest within the scientific community. While direct research on **Dadahol A** is limited, studies on its close structural analogues, erythro-5-methoxy-**dadahol A** and threo-5-methoxy-**dadahol A**, have revealed significant biological activity. This technical guide consolidates the available physicochemical data for **Dadahol A** and presents detailed findings on the potent α -glucosidase inhibitory effects of its analogues. The document includes quantitative data, detailed experimental methodologies, and visual representations of the proposed mechanism of action and experimental workflows to support further research and development efforts.

Physicochemical Properties of Dadahol A

Dadahol A is a phenylpropanoid compound with the following properties:

Property	Value	Source
CAS Number	405281-76-7	N/A
Molecular Formula	C ₃₉ H ₃₈ O ₁₂	[1]
Molecular Weight	698.721 g/mol	[1]
Appearance	Powder	[1]
Purity	95% - 99%	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	N/A
Identification Methods	Mass Spectrometry, NMR	[1]

Biological Activity: α -Glucosidase Inhibition by Dadahol A Analogues

Extensive research has been conducted on the α -glucosidase inhibitory potential of erythro-5-methoxy-**dadahol A** and threo-5-methoxy-**dadahol A**, compounds structurally similar to **Dadahol A**. These analogues have demonstrated potent inhibitory activity, suggesting that **Dadahol A** may possess similar therapeutic properties for managing type 2 diabetes.

Quantitative Analysis of α -Glucosidase Inhibition

The inhibitory effects of **Dadahol A** analogues were quantified and compared against acarbose, a known α -glucosidase inhibitor.

Compound	IC ₅₀ (μ M)
erythro-5-methoxy-dadahol A	33.3
threo-5-methoxy-dadahol A	22.1
Acarbose (Positive Control)	344.0

Data sourced from studies on compounds isolated from Amomum tsao-ko.[2][3][4][5]

Experimental Protocols

α -Glucosidase Inhibition Assay

The following protocol outlines the methodology used to determine the α -glucosidase inhibitory activity of the **Dadahol A** analogues.

Materials:

- α -glucosidase from *Saccharomyces cerevisiae*
- p-nitrophenyl- α -D-glucopyranoside (pNPG)
- Test compounds (erythro-5-methoxy-**dadahol A**, threo-5-methoxy-**dadahol A**)
- Acarbose (positive control)
- Phosphate buffer (pH 6.8)
- 96-well microplate reader

Procedure:

- A solution of α -glucosidase was prepared in phosphate buffer.
- Test compounds and acarbose were dissolved in DMSO to create stock solutions, which were then serially diluted to various concentrations.
- In a 96-well plate, 50 μ L of the enzyme solution was mixed with 50 μ L of the test compound solution at varying concentrations.
- The mixture was pre-incubated at 37°C for 10 minutes.
- The reaction was initiated by adding 50 μ L of the pNPG substrate solution.
- The plate was incubated at 37°C for 20 minutes.
- The reaction was terminated by adding 100 μ L of 0.2 M sodium carbonate solution.

- The absorbance was measured at 405 nm using a microplate reader.
- The percentage of inhibition was calculated using the formula: $\text{Inhibition (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$, where A_{control} is the absorbance of the control (enzyme and substrate without inhibitor) and A_{sample} is the absorbance of the reaction with the test compound.
- The IC_{50} value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetic Analysis

To understand the mechanism of inhibition, a kinetic study was performed for threo-5-methoxy-**dadahol A**.

Procedure:

- The α -glucosidase inhibition assay was performed with varying concentrations of the substrate (pNPG) and the inhibitor (threo-5-methoxy-**dadahol A**).
- The initial reaction velocities were measured.
- A Lineweaver-Burk plot (a double reciprocal plot of $1/\text{velocity}$ versus $1/[\text{substrate}]$) was generated to determine the mode of inhibition.
- The results indicated a mixed-type inhibition, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.^{[2][3]}

Molecular Docking

Computational docking studies were conducted to visualize the interaction between threo-5-methoxy-**dadahol A** and the active site of α -glucosidase.

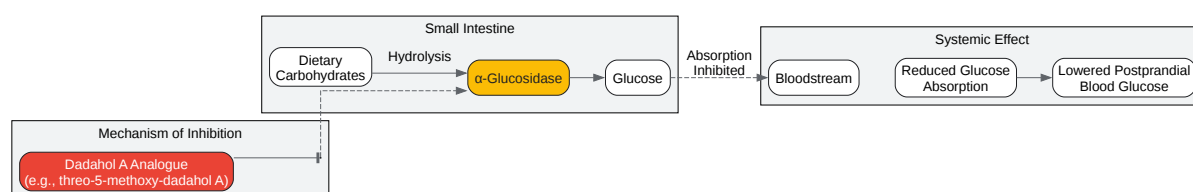
Methodology:

- The 3D structure of α -glucosidase was obtained from the Protein Data Bank.

- The structure of threo-5-methoxy-**dadahol A** was generated and optimized using computational chemistry software.
- Molecular docking was performed using a standard docking program to predict the binding pose of the inhibitor in the enzyme's active site.
- The docking results revealed interactions with key amino acid residues, including Trp402, Lys400, and Gly361, which are crucial for the enzyme's catalytic activity.^[2]

Visualizations

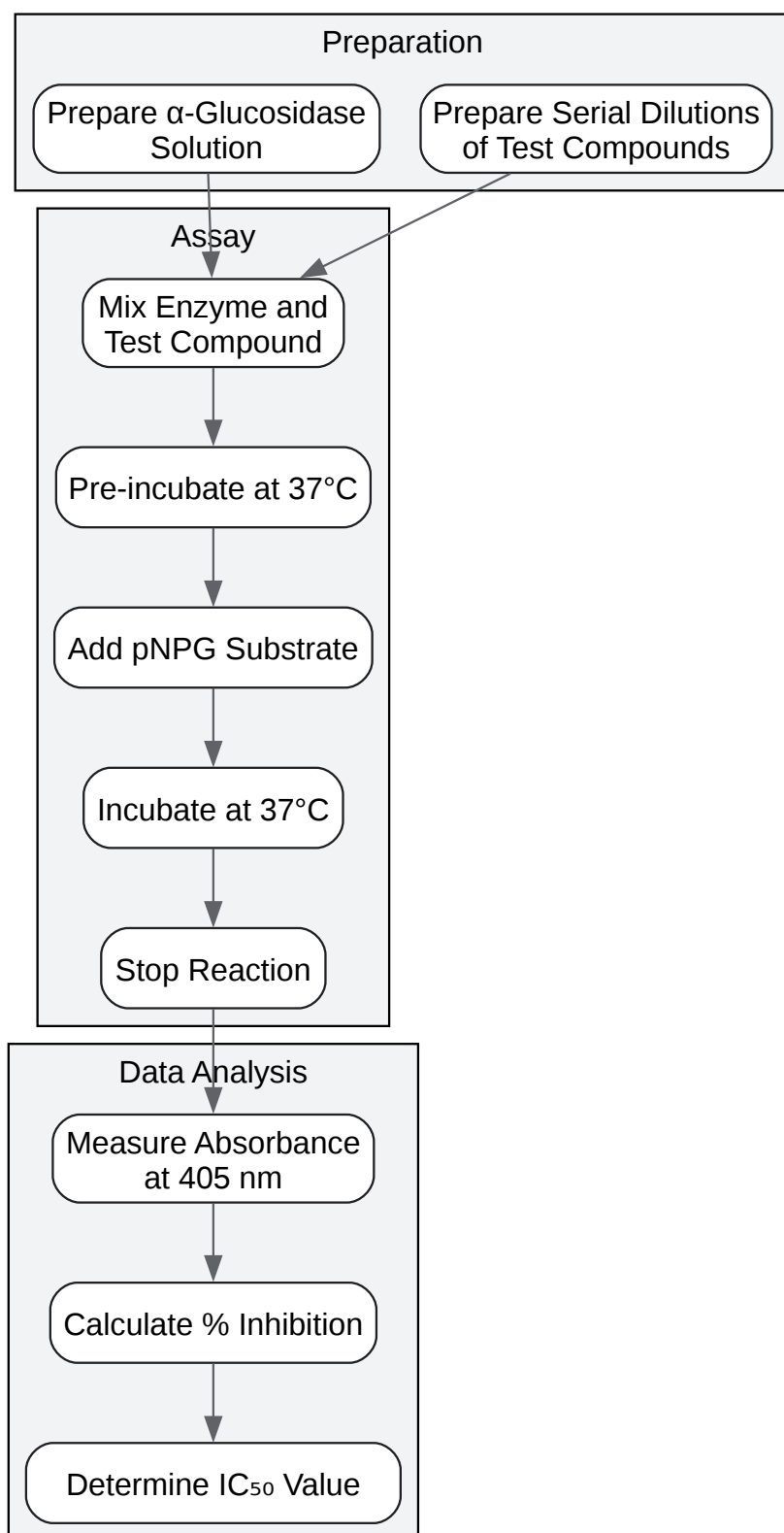
Proposed Signaling Pathway of α -Glucosidase Inhibition



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Caption: Proposed mechanism of α -glucosidase inhibition by **Dadahol A** analogues.

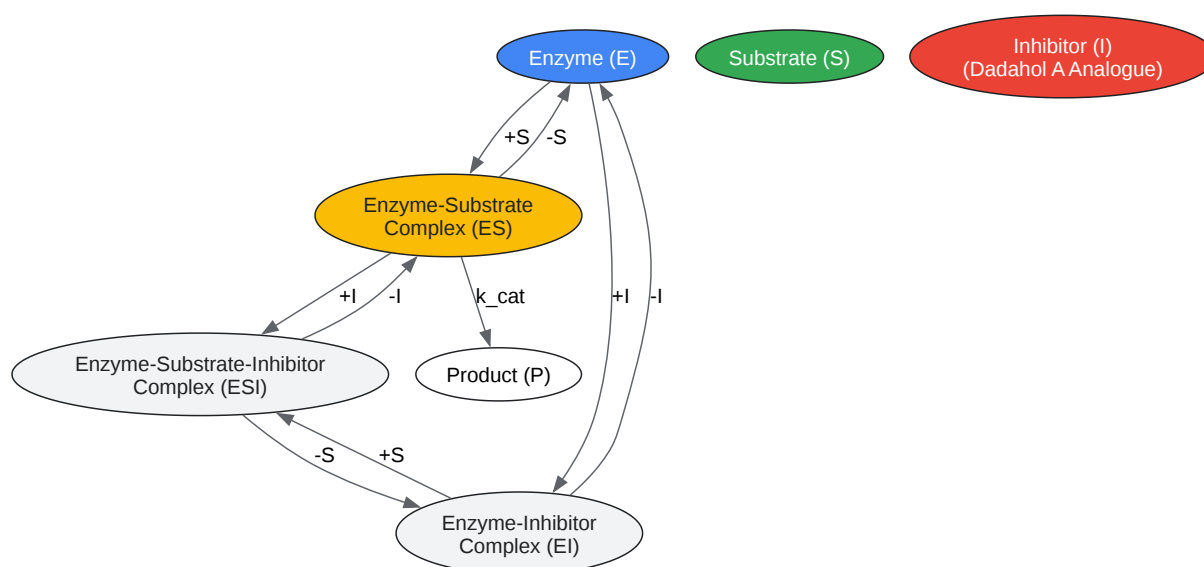
Experimental Workflow for α -Glucosidase Inhibition Assay



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Caption: Workflow for the in vitro α -glucosidase inhibition assay.

Logical Relationship in Mixed-Type Enzyme Inhibition



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Caption: Kinetic model of mixed-type inhibition of α -glucosidase.

Conclusion and Future Directions

The potent α -glucosidase inhibitory activity of erythro-5-methoxy-**dadahol A** and threo-5-methoxy-**dadahol A** strongly suggests that **Dadahol A** (CAS 405281-76-7) is a promising candidate for further investigation as a potential therapeutic agent for type 2 diabetes. The data presented in this guide provide a solid foundation for future research, which should focus on the following areas:

- Total Synthesis of **Dadahol A**: To enable comprehensive biological evaluation, an efficient synthetic route for **Dadahol A** is required.
- In Vitro and In Vivo Studies: The biological activities of synthesized **Dadahol A** should be thoroughly investigated, including its α -glucosidase inhibitory potential, antioxidant properties, and anti-inflammatory effects.
- Mechanism of Action Studies: Further research is needed to elucidate the precise molecular mechanisms by which **Dadahol A** and its analogues exert their biological effects.
- Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of **Dadahol A** should be determined.

By pursuing these research avenues, the full therapeutic potential of **Dadahol A** can be unlocked, paving the way for the development of novel treatments for metabolic disorders.

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